3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c1-16-6-9-22(21(26)12-16)29-23(31)15-34-25-27-10-11-30(25)19-5-3-4-18(13-19)24(32)28-14-20-8-7-17(2)33-20/h3-13H,14-15H2,1-2H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOFLNNQAJBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(O4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole ring, followed by the introduction of the benzamide and furan moieties. Key steps may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction using 2-chloro-4-methylbenzoic acid and an appropriate amine.
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving 5-methylfuran-2-carbaldehyde and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of novel therapeutic agents.
Materials Science: The compound’s functional groups may allow for its use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural elements with several derivatives documented in the evidence:
Key Observations :
- Substituent Impact : The 2-chloro-4-methylphenyl group in the target compound may enhance lipophilicity and electron-withdrawing effects compared to the 4-methylphenyl () or 4-(methylsulfanyl)phenyl () groups. Such differences could influence binding affinity to hydrophobic enzyme pockets .
- Furan vs. Other Heterocycles : The 5-methylfuran-2-ylmethyl group distinguishes the target from compounds with unsubstituted furans () or benzimidazoles (). Methylation at the furan ring may improve metabolic stability .
Research Findings and Bioactivity Correlations
- Bioactivity Clustering : demonstrates that compounds with structural similarities cluster into groups with related modes of action. The target compound’s imidazole and benzamide motifs are associated with kinase or protease inhibition (e.g., BTK, MMP-9 in ), though specific targets remain unverified .
- Computational Predictions: SwissSimilarity () could predict the target’s bioactivity by comparing 2D/3D fingerprints to known inhibitors. For instance, its sulfanyl-carbamoyl group may mimic disulfide bonds in enzyme active sites .
Biological Activity
The compound 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic molecule with potential biological applications. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide , with a molecular formula of C25H23ClN4O3S and a molecular weight of 485.99 g/mol . The structure includes an imidazole ring, a benzamide moiety, and a furan substituent, suggesting diverse interactions within biological systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar imidazole derivatives. For instance, compounds containing imidazole rings have demonstrated significant activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds in this class has been reported as low as 4 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-[...]-benzamide | S. aureus | 4 |
| 3-[...]-benzamide | E. coli | 8 |
| 3-[...]-benzamide | Klebsiella pneumoniae | 16 |
Antifungal Activity
In addition to antibacterial effects, some imidazole derivatives exhibit antifungal activity. For example, compounds with similar structural features have shown effectiveness against Candida albicans, with MIC values ranging from 8 to 32 µg/mL depending on the substituents present .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions in enzyme active sites, potentially inhibiting enzymatic activity or modulating signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of novel imidazole derivatives found that modifications to the phenyl ring significantly influenced antibacterial potency. The presence of chlorine substituents enhanced activity against Gram-positive bacteria, while certain substitutions reduced efficacy against Gram-negative strains .
Case Study 2: Cytotoxicity Assessment
Research evaluating the cytotoxic effects of related compounds indicated that while some derivatives displayed potent antibacterial activity, they also exhibited significant cytotoxicity towards mammalian cells (e.g., HEK-293) at similar concentrations. This dual effect raises concerns regarding therapeutic applicability and necessitates further investigation into selectivity and safety profiles .
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Imidazole ring formation : Cyclization under acidic/basic conditions to construct the 1H-imidazole core .
- Sulfanyl linkage introduction : Reaction of the imidazole derivative with a thiol-containing intermediate (e.g., carbamoylmethylsulfanyl group) under controlled temperatures (60–80°C) .
- Coupling reactions : Amide bond formation between the benzamide and furan-methylamine groups using coupling agents like EDCI/HOBt in polar solvents (DMF or dichloromethane) . Optimization strategies :
- Microwave-assisted synthesis to accelerate reaction rates and improve yields .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., imidazole proton shifts at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed [M+H]+ ≈ 496.0 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor reaction progress .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like cytochrome P450) to prioritize derivatives with stronger binding affinities .
- Integrated Workflows : Combine computational predictions (e.g., QSAR models) with experimental validation to optimize pharmacokinetic properties (e.g., logP, solubility) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Structural Analysis : X-ray crystallography (via SHELX software ) or cryo-EM to confirm target binding modes and identify steric clashes or conformational flexibility .
- Metabolite Profiling : LC-MS/MS to assess stability and exclude off-target effects from degradation products .
Q. How can reaction mechanisms for sulfanyl group substitution be elucidated?
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer intermediates (e.g., thiolate ion formation) .
- Isotopic Labeling : Use deuterated solvents (D2O) or 34S-labeled reagents to trace sulfur transfer pathways via MS .
- Computational Transition-State Modeling : Identify energetically favorable pathways (e.g., SN2 vs. radical mechanisms) using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
